molecular formula C14H21NO B14364598 8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine CAS No. 92000-49-2

8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B14364598
CAS No.: 92000-49-2
M. Wt: 219.32 g/mol
InChI Key: ZHYHMOWUPKKYQJ-UHFFFAOYSA-N
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Description

8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is an organic compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of tert-butyl and dimethyl groups, which influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing tert-butyl and dimethyl groups with an amine and a phenol derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and steric effects of the tert-butyl and dimethyl groups. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    6,8-di-tert-butyl-3,4-dihydro-4,4-dimethyl-1-phosphanaphthalene: This compound shares structural similarities but contains a phosphorus atom instead of nitrogen.

    tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Another compound with tert-butyl groups but a different ring structure.

Uniqueness

8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific combination of tert-butyl and dimethyl groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.

Properties

CAS No.

92000-49-2

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

8-tert-butyl-3,6-dimethyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C14H21NO/c1-10-6-11-8-15(5)9-16-13(11)12(7-10)14(2,3)4/h6-7H,8-9H2,1-5H3

InChI Key

ZHYHMOWUPKKYQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(C)(C)C)OCN(C2)C

Origin of Product

United States

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